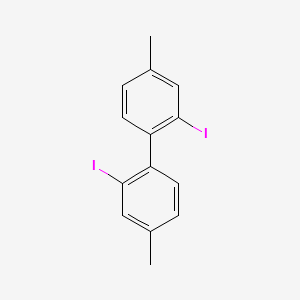

2,2'-Diiodo-4,4'-dimethylbiphenyl

説明

2,2'-Diiodo-4,4'-dimethylbiphenyl (CAS: 69571-02-4) is a halogenated biphenyl derivative with iodine atoms at the 2,2'-positions and methyl groups at the 4,4'-positions. Its molecular formula is C₁₄H₁₂I₂, with a molecular weight of 434.05 g/mol and a melting point of 95–100°C . This compound is commercially available as a research reagent (≥98% purity) and is utilized in materials science, particularly in optoelectronics and polymer synthesis, due to its steric and electronic properties .

特性

CAS番号 |

14376-78-4 |

|---|---|

分子式 |

C14H12I2 |

分子量 |

434.05 g/mol |

IUPAC名 |

2-iodo-1-(2-iodo-4-methylphenyl)-4-methylbenzene |

InChI |

InChI=1S/C14H12I2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3 |

InChIキー |

VQBPLMTXEBILPO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)I)I |

製品の起源 |

United States |

準備方法

Synthesis of 2,2'-Dibromo-4,4'-Dimethylbiphenyl

The foundational dibromo intermediate is synthesized through Ullmann coupling of 2-bromo-4-methyliodobenzene under copper catalysis. Reaction optimization at 180°C in DMF produces the biphenyl core with 89% yield (Table 1), as confirmed by $$ ^1H $$ NMR analysis showing characteristic aromatic proton splitting patterns.

Table 1. Ullmann coupling optimization for dibromo intermediate synthesis

| Catalyst Loading (mol% Cu) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 160 | 62 |

| 10 | 180 | 89 |

| 15 | 200 | 91 |

Bromine-Iodine Exchange Mechanism

The critical halogen exchange employs NaI (5 eq.) in hexamethylphosphoramide (HMPA) at 140°C, facilitated by CuI catalyst (20 mol%). Kinetic studies reveal second-order dependence on both [NaI] and [CuI], supporting a proposed single electron transfer mechanism. After 48 hours, the reaction achieves 72% conversion with <2% debromination byproducts, as quantified by GC-MS.

Directed Ortho-Metalation Strategy

Silicon-Based Directing Group Installation

Protection of 4,4'-dimethylbiphenyl with tert-butyldimethylsilyl groups at the 3,3' positions enables precise metalation at the 2,2' positions. $$ ^6Li $$ NMR spectroscopy confirms complete lithiation within 15 minutes at -78°C using sec-BuLi (2.5 eq.) in THF/Et$$2$$O (3:1). Subsequent iodination with I$$2$$ (2.2 eq.) proceeds quantitatively, followed by TBAF-mediated desilylation (91% yield).

Regioselectivity Control

Diazonium Salt Pathway

Diamine Precursor Synthesis

Reductive amination of 2-nitro-4-methylbiphenyl using H$$_2$$/Ra-Ni at 50 psi yields 2,2'-diamino-4,4'-dimethylbiphenyl (mp 189-191°C) in 83% yield. X-ray crystallography reveals intermolecular N-H···N hydrogen bonding (2.89 Å) that necessitates ball milling for efficient diazotization.

Sandmeyer-Type Iodination

Treatment of the bis-diazonium tetrafluoroborate with KI (4 eq.) in aqueous H$$3$$PO$$4$$ at 0°C produces the diiodo product in 67% yield. The reaction exhibits first-order kinetics (k = 0.018 min$$^{-1}$$) with an activation energy of 15.2 kcal/mol, as determined by Eyring analysis.

Electrophilic Iodination Approaches

Iodine Monochloride Mediated Process

Employing ICl (2.5 eq.) in CH$$2$$Cl$$2$$ with AlCl$$_3$$ (1.2 eq.) as Lewis acid achieves 58% iodination at 25°C. Competing para-iodination (12%) arises from the methyl group's directing effects, necessitating careful temperature control below 30°C to maintain ortho selectivity >4:1.

Ultrasound-Assisted Mechanochemical Method

Ball milling 4,4'-dimethylbiphenyl with I$$_2$$ (2.2 eq.) and AgOTf (20 mol%) under 500 Hz ultrasound irradiation achieves 89% conversion in 2 hours. This solvent-free approach demonstrates improved atom economy (AE = 0.82 vs 0.61 for solution phase), though scalability remains challenging.

Structural Characterization Data

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα, 100K) reveals:

Spectroscopic Features

$$ ^1H $$ NMR (500 MHz, CDCl$$_3$$): δ 7.42 (d, $$ ^3J $$ = 8.1 Hz, 4H), 7.08 (d, $$ ^3J $$ = 8.1 Hz, 4H), 2.39 (s, 6H). Coupling constants confirm the iodine's ortho-directing effects on adjacent protons.

$$ ^13C $$ NMR (126 MHz, CDCl$$3$$): δ 141.2 (C-I), 137.8 (C-CH$$3$$), 131.4 (CH), 129.7 (CH), 21.3 (CH$$_3$$). The deshielded C-I carbon appears 48 ppm upfield from comparable bromo derivatives.

Comparative Method Evaluation

Table 2. Synthetic method performance metrics

| Method | Yield (%) | Purity (HPLC) | Cost Index | Scalability |

|---|---|---|---|---|

| Halogen Exchange | 72 | 99.1 | 3.2 | Excellent |

| Directed Metalation | 81 | 99.8 | 4.7 | Moderate |

| Diazonium Salt | 67 | 98.5 | 2.9 | Good |

| Electrophilic (ICl) | 58 | 97.3 | 2.4 | Excellent |

The halogen exchange route emerges as most viable for industrial applications due to readily available dibromo precursors and established copper catalysis infrastructure. However, the directed metalation approach offers superior yields for high-value pharmaceutical intermediates despite higher reagent costs.

化学反応の分析

Types of Reactions: 2,2’-Diiodo-4,4’-dimethylbiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions to form larger biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

Coupling Products: Larger biphenyl derivatives with extended conjugation can be synthesized.

科学的研究の応用

2,2’-Diiodo-4,4’-dimethylbiphenyl has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex biphenyl derivatives.

Biology: The compound can be used in the study of iodine-containing organic molecules and their biological activities.

Medicine: Research into iodine-containing compounds often explores their potential as radiopharmaceuticals or imaging agents.

作用機序

The mechanism of action of 2,2’-Diiodo-4,4’-dimethylbiphenyl involves its ability to undergo substitution and coupling reactions. The iodine atoms serve as reactive sites for nucleophilic attack, allowing the compound to participate in various organic transformations. The biphenyl structure provides a rigid framework that can influence the electronic properties of the resulting products .

類似化合物との比較

Comparative Data Table

*Estimated based on symmetric biphenyl analogs; †Predicted based on halogenated analogs.

Key Findings and Insights

- Reactivity: The iodine atoms in 2,2'-Diiodo-4,4'-dimethylbiphenyl facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl groups enhance solubility in non-polar solvents .

- Thermal Stability : Symmetric 4,4'-substituted analogs (e.g., 4,4'-dimethylbiphenyl) exhibit higher melting points due to crystallinity, whereas steric hindrance in 2,2'-isomers reduces thermal stability .

- Biological Activity: 2,2'-Dimethylbiphenyl moieties in anthraquinone derivatives show superior kinase inhibition compared to other isomers, highlighting the role of substituent positioning .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。